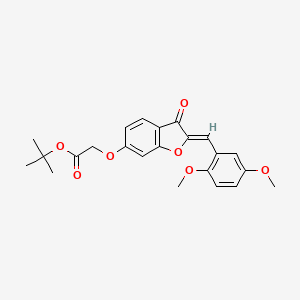

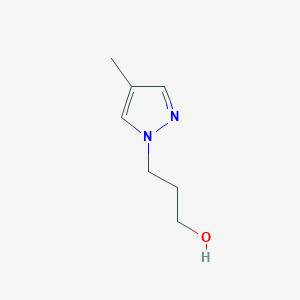

![molecular formula C13H13NO4 B2634638 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid CAS No. 742120-03-2](/img/structure/B2634638.png)

2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid” is a chemical compound with the empirical formula C13H13NO4 . It has a molecular weight of 247.25 . This compound is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid” can be represented by the SMILES stringO=C(O)C(C=C1)=CC=C1OCC2=C(C)ON=C2C .

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Research on similar dimethoxy benzoic acids reveals extensive work on synthetic methodologies for producing specifically labeled compounds and exploring their structural characteristics. For instance, Roth et al. (1982) synthesized specifically deuterium-labeled reserpines and trimethoxybenzoic acids, demonstrating the application of these compounds in studying metabolic pathways and drug development (Roth et al., 1982). Similarly, studies on the synthesis of dimethyl derivatives of certain herbicides have shown the use of dimethoxy benzoic acid derivatives in developing efficient analytical methods for trace-level detection in various matrices (Anisuzzaman et al., 2000).

Biological and Pharmacological Activities

Compounds with structural similarities to 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid have been investigated for their biological activities. For example, Orjala et al. (1993) identified prenylated benzoic acid derivatives with antimicrobial and molluscicidal activities from Piper aduncum leaves, showcasing the potential of such compounds in developing new bioactive agents (Orjala et al., 1993). Furthermore, the study by Chen et al. (2008) on benzoic acid derivatives from Melicope semecarpifolia revealed compounds with significant anti-inflammatory properties, indicating potential applications in treating inflammatory conditions (Chen et al., 2008).

Mecanismo De Acción

Target of Action

The primary target of the compound 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is the Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, playing a crucial role in regulating gene transcription .

Mode of Action

2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid interacts with its target, BRD4, by acting as an acetyl-lysine-mimetic bromodomain ligand . This interaction inhibits BRD4, leading to changes in gene transcription .

Biochemical Pathways

The inhibition of BRD4 by 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid affects various biochemical pathways. These pathways are primarily involved in gene transcription regulation . The downstream effects of this inhibition can lead to changes in cellular processes, including cell proliferation and differentiation .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid’s action primarily involve changes in gene transcription. By inhibiting BRD4, the compound can alter the transcription of various genes, potentially leading to changes in cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with BRD4 and its subsequent effects .

Propiedades

IUPAC Name |

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-8-11(9(2)18-14-8)7-17-12-6-4-3-5-10(12)13(15)16/h3-6H,7H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINROPPUXHDJPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)COC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-(4-phenoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2634561.png)

methanone](/img/structure/B2634562.png)

![N-(2,5-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2634569.png)

![4-tert-butyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2634574.png)

![N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2634576.png)

![2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2634578.png)